3-{[(4-chloro-2-fluorophenyl)carbamoyl]amino}benzoic acid
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Overview
Description
3-{[(4-chloro-2-fluorophenyl)carbamoyl]amino}benzoic acid is an organic compound that features a benzoic acid core substituted with a 4-chloro-2-fluorophenyl group and a carbamoyl amino group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-{[(4-chloro-2-fluorophenyl)carbamoyl]amino}benzoic acid typically involves the following steps:
Formation of the Carbamoyl Intermediate: The reaction begins with the formation of the carbamoyl intermediate by reacting 4-chloro-2-fluoroaniline with phosgene or a suitable carbamoylating agent under controlled conditions.
Coupling with Benzoic Acid: The intermediate is then coupled with 3-aminobenzoic acid using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. Techniques such as continuous flow synthesis and automated reaction setups may be employed to enhance efficiency.
Chemical Reactions Analysis
Types of Reactions
3-{[(4-chloro-2-fluorophenyl)carbamoyl]amino}benzoic acid can undergo various chemical reactions, including:
Substitution Reactions: The chloro and fluoro substituents on the phenyl ring can participate in nucleophilic aromatic substitution reactions.
Hydrolysis: The carbamoyl group can be hydrolyzed under acidic or basic conditions to yield the corresponding amine and carboxylic acid.
Coupling Reactions: The benzoic acid moiety can be activated and coupled with other amines or alcohols to form amides or esters.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents like DMSO or DMF.
Hydrolysis: Acidic conditions (HCl) or basic conditions (NaOH) in aqueous media.
Coupling Reactions: EDCI or DCC (dicyclohexylcarbodiimide) in the presence of a base like triethylamine.
Major Products
Substitution Products: Depending on the nucleophile used, various substituted derivatives of the original compound.
Hydrolysis Products: 4-chloro-2-fluoroaniline and 3-aminobenzoic acid.
Coupling Products: Amides or esters derived from the benzoic acid moiety.
Scientific Research Applications
3-{[(4-chloro-2-fluorophenyl)carbamoyl]amino}benzoic acid has several applications in scientific research:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting specific enzymes or receptors.
Organic Synthesis:
Materials Science: It can be incorporated into polymers or other materials to impart specific properties such as enhanced thermal stability or chemical resistance.
Mechanism of Action
The mechanism of action of 3-{[(4-chloro-2-fluorophenyl)carbamoyl]amino}benzoic acid depends on its specific application. In medicinal chemistry, it may act by binding to a particular enzyme or receptor, inhibiting its activity or modulating its function. The molecular targets and pathways involved would vary based on the specific biological context and the structure of the final pharmaceutical compound derived from it.
Comparison with Similar Compounds
Similar Compounds
- 4-chloro-3-{[(2-fluorophenyl)carbamoyl]amino}benzoic acid
- 3-chloro-4-fluorophenylboronic acid
- 4-chloro-3-{[(2-fluorophenyl)carbamoyl]amino}benzoic acid
Uniqueness
3-{[(4-chloro-2-fluorophenyl)carbamoyl]amino}benzoic acid is unique due to the specific positioning of the chloro and fluoro substituents on the phenyl ring, which can influence its reactivity and interaction with biological targets. This positional isomerism can result in different pharmacological profiles and chemical behaviors compared to its analogs.
Properties
CAS No. |
1305972-02-4 |
---|---|
Molecular Formula |
C14H10ClFN2O3 |
Molecular Weight |
308.7 |
Purity |
95 |
Origin of Product |
United States |
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